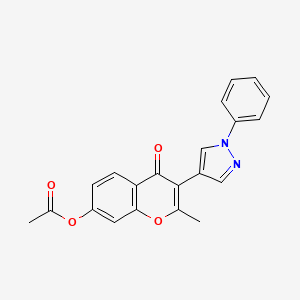

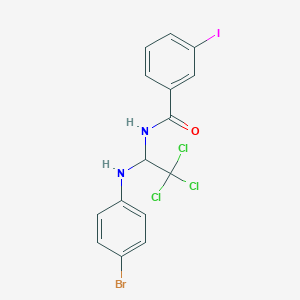

![molecular formula C22H14ClF3N4O2S B11974659 1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11974659.png)

1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. The process may start with the preparation of the imidazoquinoxaline core, followed by the introduction of the 4-chlorobenzenesulfonyl and 3-(trifluoromethyl)phenyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and appropriate catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

化学反応の分析

反応の種類

1-(4-クロロベンゼンスルホニル)-3-[3-(トリフルオロメチル)フェニル]-1H,2H,3H-イミダゾ[4,5-b]キノキサリンは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基に置き換える。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤などがあります。 温度、圧力、溶媒選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性など、潜在的な生物活性を研究されています。

医学: さまざまな疾患に対する潜在的な治療薬として研究されています。

工業: 新素材や化学プロセスの開発に利用されています。

作用機序

1-(4-クロロベンゼンスルホニル)-3-[3-(トリフルオロメチル)フェニル]-1H,2H,3H-イミダゾ[4,5-b]キノキサリンの作用機序は、特定の分子標的および経路との相互作用に関係しています。 これには、酵素、受容体、またはDNAへの結合が含まれ、生物学的プロセスの調節につながります。 正確なメカニズムは、特定のアプリケーションと生物学的コンテキストによって異なります。

類似化合物との比較

類似化合物

1-(4-クロロベンゼンスルホニル)-3-フェニル-1H,2H,3H-イミダゾ[4,5-b]キノキサリン: トリフルオロメチル基がありません。

1-(4-メチルベンゼンスルホニル)-3-[3-(トリフルオロメチル)フェニル]-1H,2H,3H-イミダゾ[4,5-b]キノキサリン: 塩素原子の代わりにメチル基が含まれています。

独自性

1-(4-クロロベンゼンスルホニル)-3-[3-(トリフルオロメチル)フェニル]-1H,2H,3H-イミダゾ[4,5-b]キノキサリンは、4-クロロベンゼンスルホニル基と3-(トリフルオロメチル)フェニル基の両方が存在するため、類似化合物にはない特定の化学的および生物学的特性を付与する可能性があります。

特性

分子式 |

C22H14ClF3N4O2S |

|---|---|

分子量 |

490.9 g/mol |

IUPAC名 |

3-(4-chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline |

InChI |

InChI=1S/C22H14ClF3N4O2S/c23-15-8-10-17(11-9-15)33(31,32)30-13-29(16-5-3-4-14(12-16)22(24,25)26)20-21(30)28-19-7-2-1-6-18(19)27-20/h1-12H,13H2 |

InChIキー |

HRBSEWBOHXYBDO-UHFFFAOYSA-N |

正規SMILES |

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC(=C5)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

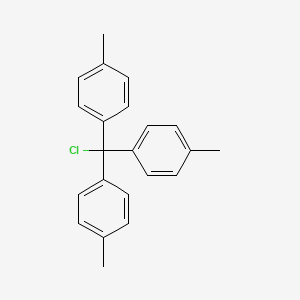

![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)

![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)

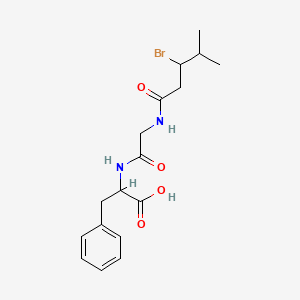

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)

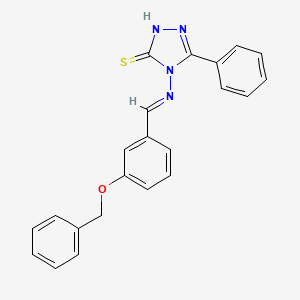

![2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974667.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974669.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974673.png)